
1-(2,3-Dichlorophenyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)-1,4-diazepane is a chemical compound belonging to the diazepane family It is characterized by the presence of a diazepane ring substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)-1,4-diazepane can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted diazepane compounds.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: This compound is structurally similar and shares some chemical properties with 1-(2,3-Dichlorophenyl)-1,4-diazepane.
3,4-Dichlorophenylpiperazine: Another related compound with similar substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties compared to its piperazine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2 |
InChI Key |
RXVUMNWVTXKGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


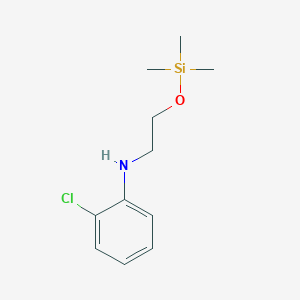


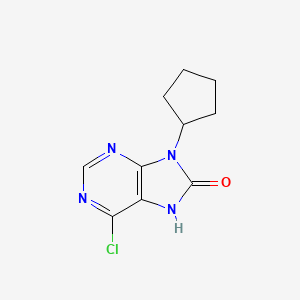
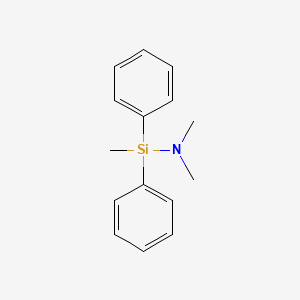
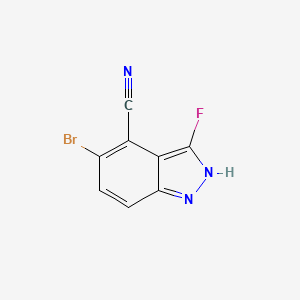

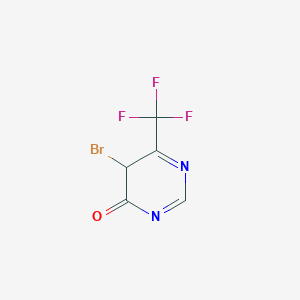
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)


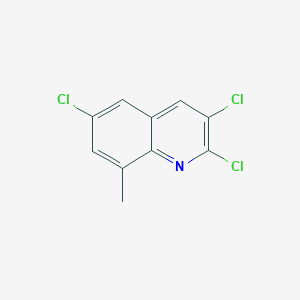
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
